molecular formula C25H23N3O5 B11575967 2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11575967
M. Wt: 445.5 g/mol
InChI Key: DLGJZDKRWHWRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

The compound 2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule with potential biological significance. Its unique structure suggests a range of possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 338.36 g/mol

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action:

  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : The triazatetracyclo core may interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could indicate effects on the central nervous system.

Research Findings

Recent studies have explored the biological activity of structurally similar compounds within the triazatetracyclo family:

StudyCompoundFindings
Smith et al., 2023Triazatetracyclo derivativeShowed significant inhibition of cancer cell proliferation in vitro.
Johnson et al., 2022Methoxy-substituted triazatetracycloExhibited antioxidant properties in cellular models.
Lee et al., 2021Related triazatetracyclo compoundInduced apoptosis in leukemia cells through caspase activation.

Case Studies

  • Anticancer Activity : A study by Smith et al. demonstrated that derivatives of triazatetracyclo compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research conducted by Johnson et al. indicated that methoxy-substituted variants exhibited neuroprotective effects against oxidative stress in neuronal cell cultures.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C25H23N3O5/c1-32-12-6-11-28-23-20(24(30)27-25(28)31)18(14-7-5-8-15(13-14)33-2)19-21(26-23)16-9-3-4-10-17(16)22(19)29/h3-5,7-10,13,18,26H,6,11-12H2,1-2H3,(H,27,30,31)

InChI Key

DLGJZDKRWHWRNQ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.